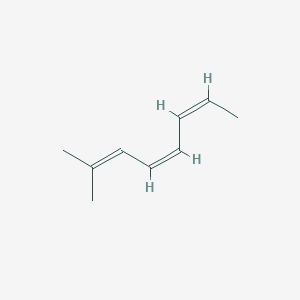
2-Methyl-2,4,6-octatriene, (4Z,6Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2,4,6-octatriene can be achieved through various methods. One such method involves the use of acetaldehyde diethyl acetal as a starting material . The reaction conditions typically include the addition of specific reagents under controlled temperature and pressure to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 2-methyl-2,4,6-octatriene may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced technologies and equipment to maintain optimal reaction conditions and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2,4,6-octatriene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions . The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of 2-methyl-2,4,6-octatriene may yield aldehydes or ketones, while reduction may produce alkanes or alcohols .
Scientific Research Applications
2-methyl-2,4,6-octatriene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties and as a component in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methyl-2,4,6-octatriene involves its interaction with specific molecular targets and pathways. The compound can undergo electrocyclic reactions, which are characterized by their stereochemistry . These reactions can lead to the formation of cyclic compounds with unique properties and biological activities.
Comparison with Similar Compounds
2-methyl-2,4,6-octatriene can be compared with other similar compounds, such as:
2,4,6-octatriene: This compound has a similar structure but lacks the methyl group at the second position.
2,6-dimethyl-2,4,6-octatriene: This compound has an additional methyl group at the sixth position, which can influence its chemical properties and reactivity.
The uniqueness of 2-methyl-2,4,6-octatriene lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
99373-26-9 |
|---|---|
Molecular Formula |
C9H14 |
Molecular Weight |
122.21 g/mol |
IUPAC Name |
(4Z,6Z)-2-methylocta-2,4,6-triene |
InChI |
InChI=1S/C9H14/c1-4-5-6-7-8-9(2)3/h4-8H,1-3H3/b5-4-,7-6- |
InChI Key |
AHXXJOUHGBPWGW-RZSVFLSASA-N |
Isomeric SMILES |
C/C=C\C=C/C=C(C)C |
Canonical SMILES |
CC=CC=CC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















